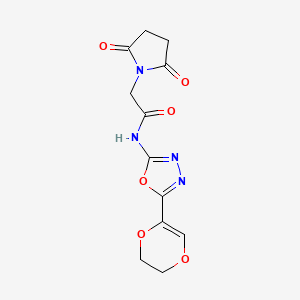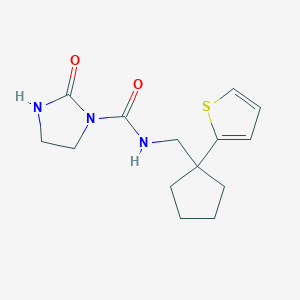
2-oxo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-oxo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide, focusing on six unique applications:
Antimicrobial Activity
The compound’s imidazolidine and thiophene moieties are known for their antimicrobial properties. Research indicates that derivatives of imidazole and thiophene exhibit significant activity against a variety of bacterial and fungal strains. This makes the compound a potential candidate for developing new antimicrobial agents to combat resistant strains .
Anti-inflammatory Properties
Imidazolidine derivatives have been studied for their anti-inflammatory effects. The presence of the imidazolidine ring in the compound suggests it could inhibit inflammatory pathways, potentially serving as a basis for new anti-inflammatory drugs. This application is particularly relevant for conditions like arthritis and other inflammatory diseases .
Anticancer Potential
The compound’s structure includes functional groups that are often explored in cancer research. Imidazole derivatives, in particular, have shown promise in inhibiting cancer cell proliferation. The thiophene ring also contributes to this potential, as thiophene derivatives have been studied for their anticancer activities .
Antioxidant Activity
Compounds containing imidazole and thiophene rings are known for their antioxidant properties. These compounds can neutralize free radicals, reducing oxidative stress and potentially preventing cellular damage. This makes the compound a candidate for research into treatments for diseases caused by oxidative stress, such as neurodegenerative disorders .
Antiviral Applications
The imidazolidine ring in the compound is a structural feature found in several antiviral agents. Research into similar compounds has shown effectiveness against various viruses, suggesting that this compound could be explored for antiviral drug development. This is particularly relevant in the context of emerging viral infections .
Neuroprotective Effects
The compound’s potential neuroprotective effects are of interest due to the presence of the imidazolidine ring, which has been associated with neuroprotective properties in other studies. This could lead to applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-diabetic Potential
Imidazole derivatives have been investigated for their role in managing diabetes. The compound’s structure suggests it could influence glucose metabolism and insulin sensitivity, making it a potential candidate for anti-diabetic research .
Material Science Applications
Beyond medicinal chemistry, the compound’s unique structure could be explored in material science. Thiophene derivatives, in particular, are known for their applications in organic electronics, such as organic solar cells and light-emitting diodes (LEDs). This opens up possibilities for the compound in developing new materials with specific electronic properties .
These applications highlight the diverse potential of 2-oxo-N-((1-(thiophen-2-yl)cyclopentyl)methyl)imidazolidine-1-carboxamide in various fields of scientific research.
If you have any specific area you’d like to delve deeper into, feel free to let me know!
Synthesis and therapeutic potential of imidazole containing compounds Therapeutic importance of synthetic thiophene
Eigenschaften
IUPAC Name |
2-oxo-N-[(1-thiophen-2-ylcyclopentyl)methyl]imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c18-12-15-7-8-17(12)13(19)16-10-14(5-1-2-6-14)11-4-3-9-20-11/h3-4,9H,1-2,5-8,10H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITDAPZIJKPUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)N2CCNC2=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-N-{[1-(thiophen-2-YL)cyclopentyl]methyl}imidazolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethoxy-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2478381.png)
![2-Ethyl-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2478383.png)
![[(2R)-2-nitrocyclopropyl]benzene](/img/structure/B2478386.png)
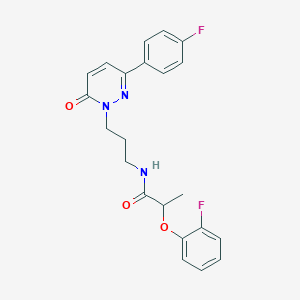
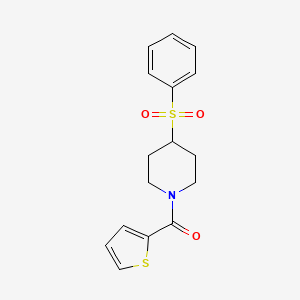
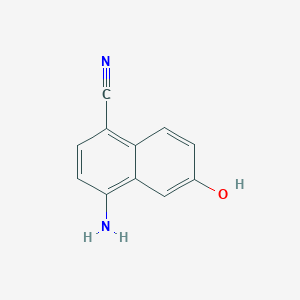
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2478391.png)
![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(thiophene-3-carbonyl)azetidine](/img/structure/B2478392.png)
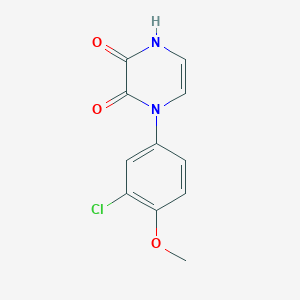
![N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2478396.png)

![(4-((4-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2478400.png)
